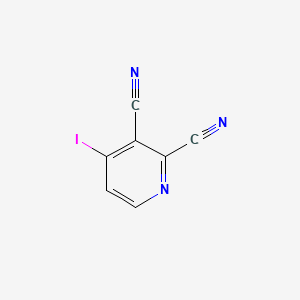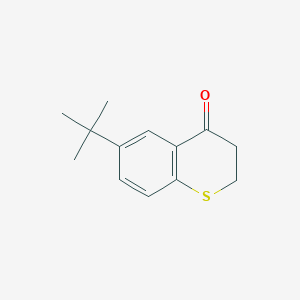
6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tert-butyl-substituted phenols and thioketones, followed by cyclization in the presence of acid catalysts . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyrans .
Aplicaciones Científicas De Investigación
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE: Similar in structure but lacks the sulfur atom present in 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE.
6-TERT-BUTYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE: Contains an oxygen and nitrogen atom in the ring structure, differing from the sulfur-containing benzothiopyran.
Uniqueness
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical properties and reactivity compared to its oxygen or nitrogen analogs . This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred .
Propiedades
Número CAS |
6612-47-1 |
|---|---|
Fórmula molecular |
C13H16OS |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
6-tert-butyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C13H16OS/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
HMRFRXKMUVSZRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)SCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


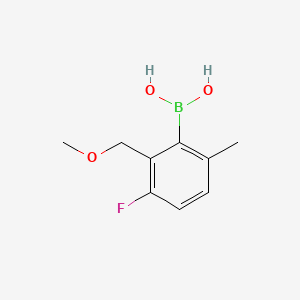


![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)
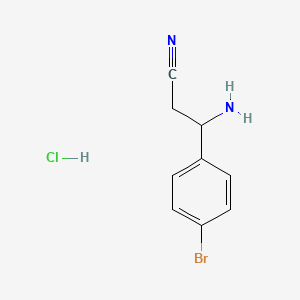
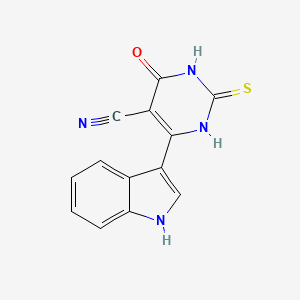

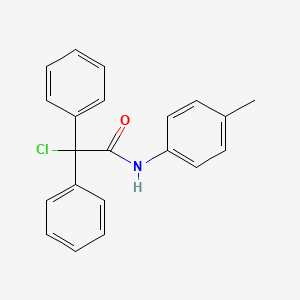
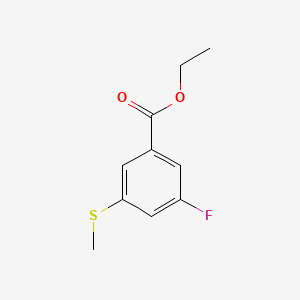
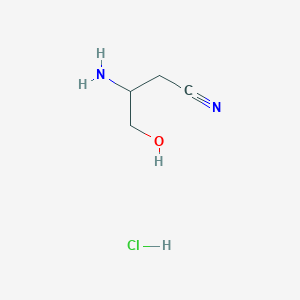
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
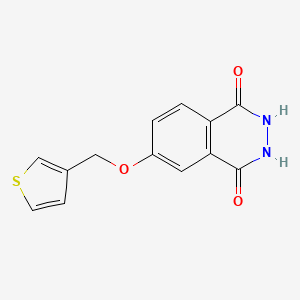
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
